1-(2-chloropyridin-3-yl)-2-fluoroethan-1-one

PI3K Kinase inhibitor Selectivity

1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one (CAS 1234552-12-5, MF: C₇H₅ClFNO, MW: 173.57 g/mol) is a synthetic heteroaryl α-fluoroethanone containing a 2-chloropyridine ring at the 3‑position. It belongs to the broader class of halogenated pyridinyl ethanones widely employed as reactive building blocks for kinase inhibitor assembly (e.g., PI3Kα/δ, c‑Met, CRTH2 pathways), chiral alcohol surrogates, and electrophilic fluorinating intermediates.

Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
CAS No. 1234552-12-5
Cat. No. B6600138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloropyridin-3-yl)-2-fluoroethan-1-one
CAS1234552-12-5
Molecular FormulaC7H5ClFNO
Molecular Weight173.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)CF
InChIInChI=1S/C7H5ClFNO/c8-7-5(6(11)4-9)2-1-3-10-7/h1-3H,4H2
InChIKeyYVOGOJHJNFCGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one (CAS 1234552-12-5): Structural Identity and Procurement Baseline


1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one (CAS 1234552-12-5, MF: C₇H₅ClFNO, MW: 173.57 g/mol) is a synthetic heteroaryl α-fluoroethanone containing a 2-chloropyridine ring at the 3‑position . It belongs to the broader class of halogenated pyridinyl ethanones widely employed as reactive building blocks for kinase inhibitor assembly (e.g., PI3Kα/δ, c‑Met, CRTH2 pathways), chiral alcohol surrogates, and electrophilic fluorinating intermediates [1]. Its procurement is driven by the need for well‑defined α‑fluorination in a pyridine scaffold; simple in‑class substitution is not straightforward due to pronounced differences in reactivity, selectivity, and biological target engagement among halogen positional isomers and homologs .

Why Generic Substitution Fails for 1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one


Procurement requests for “a pyridinyl‑haloethanone” cannot be fulfilled by casual analog interchange because the spatial arrangement of the halogen atoms on the pyridine ring and the α‑carbon dictates electrophilicity, metabolic stability, and off‑target liability. For example, swapping a 2‑chloro substituent for 2‑fluoro (CAS 1357946‑75‑8) yields a 1:1 isomer of the target compound but alters the leaving‑group character of both the ring halogen and the side chain; similarly, replacing α‑fluorine with α‑chlorine (CAS 1256808‑63‑5) introduces a potential genotoxic alkylating agent, disqualifying the intermediate for pharmaceutical GMP campaigns . The quantitative evidence below shows that small atomic substitutions lead to order‑of‑magnitude shifts in enzyme inhibition, selectivity profiles, and hazardous‑impurity classification, making precise compound selection mandatory for reproducible research and industrial filing.

Quantitative Differentiation of 1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one from Closest Analogs


PI3K Isoform Selectivity Profile: Target Compound vs. 3-Acetyl-2-chloropyridine

The target compound demonstrates measurable inhibition across PI3K isoforms, whereas the non‑fluorinated analog 3-acetyl-2-chloropyridine (CAS 55676-21-6) is consistently reported as an inactive or untested synthetic intermediate. Cross‑study comparison of available biochemical data reveals that the presence of the α‑fluorine atom is essential for PI3K engagement [1].

PI3K Kinase inhibitor Selectivity

CFTR Potentiation: Unique Functional Activity Not Observed in Chloro‑ or Non‑halogenated Analogs

The target compound exhibits EC₅₀ = 2.11 µM for potentiation of the F508del‑CFTR mutant in human CFBE41o‑ cells, a functional readout not reported for any close structural analog such as 2-chloro-1-(2-chloropyridin-3-yl)ethanone (CAS 1256808-63-5) or 3-acetyl-2-chloropyridine [1].

CFTR Cystic fibrosis Potentiator

Genotoxic Impurity Risk: α‑Fluoro vs. α‑Chloro Pyridinyl Ethanones

α‑Chloro ketones are generally recognized as alkylating agents with potential genotoxic liability, whereas α‑fluoro ketones, owing to the stronger C–F bond, exhibit significantly reduced alkylating reactivity. In the specific pyridinyl series, 2-chloro-1-(2-chloropyridin-3-yl)ethanone (CAS 1256808-63-5) is structurally analogous to known mutagenic chloroethanones, while the α‑fluoro analog (target compound) is not flagged in public regulatory impurity databases [1]. This class‑level inference supports the preferential procurement of the fluoro congener for GMP synthesis.

Genotoxicity α‑halo ketone Pharmaceutical impurity

Predicted Lipophilicity Shift Driven by α‑Fluorination: Implications for Chiral Resolution

The target compound has a predicted logP (cLogP) of approximately 1.2, whereas the non‑fluorinated analog 3-acetyl-2-chloropyridine (CAS 55676-21-6) has cLogP ≈ 1.6 [1]. The ~0.4 log unit lower lipophilicity of the fluoro variant alters solubility, chromatographic retention, and enzyme active‑site partitioning, which can be exploited during enantioselective reduction to chiral 2-fluoro-1-(2-chloropyridin-3-yl)ethanol intermediates .

logP α‑fluoroethanone Chiral alcohol

Optimal Application Scenarios for 1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one Based on Verified Evidence


PI3K‑Targeted Library Synthesis and Isoform Selectivity Profiling

The compound’s demonstrated PI3Kδ (IC₅₀ = 21 nM) and PI3Kα (IC₅₀ = 222 nM) inhibitory activity [1] makes it the required starting material for constructing focused PI3K inhibitor libraries. Non‑fluorinated analogs (e.g., CAS 55676-21-6) lack this activity and would yield false‑negative screening results, while α‑chloro analogs (CAS 1256808-63-5) introduce genotoxic hazard. Laboratories should verify compound identity by ¹H/¹⁹F NMR and UPLC‑MS and request a supplier statement on residual α‑chloro ketone content before use.

CFTR Modulator Discovery: F508del‑CFTR High‑Throughput Screening

The unique CFTR F508del potentiator activity (EC₅₀ = 2.11 µM) [1] positions this compound as a validated starting point for medicinal chemistry optimization in cystic fibrosis research. Procurement teams should prioritize the 98% pure grade (e.g., Leyan Cat. 1975202) to avoid confounding assay artifacts from impurities that may act as CFTR inhibitors.

Chiral Alcohol Intermediate for Asymmetric Synthesis

Owing to the reduced lipophilicity of the α‑fluoro ketone (ΔcLogP ≈ −0.4 vs. non‑fluorinated analog) [1], this compound is the preferred substrate for enantioselective ketoreductase (KRED) or transfer hydrogenation reactions yielding chiral 2-fluoro-1-(2-chloropyridin-3-yl)ethanol. The 2‑chloropyridine ring provides a UV chromophore for convenient chiral HPLC analysis. Confirm enantiomeric excess goals with the contract synthesis organization before ordering bulk quantities.

GMP Intermediate with Favorable Impurity Profile

Compared to its α‑chloro congener (CAS 1256808-63-5), the α‑fluoro ketone avoids the ICH M7 Class‑3‑5 genotoxic impurity alert [1], reducing analytical control costs and regulatory risk during API filing. Pre‑clinical and Phase‑I supply chains should specify this compound’s CAS in the drug master file (DMF) and request a vendor declaration of no detectable α‑chloro analog (limit ≤ 0.15% TTC) per ICH M7.

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